Cholesterol-d1

描述

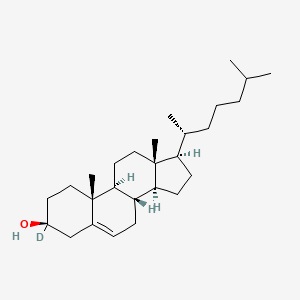

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-deuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i21D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-BQPALTLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cholesterol-d1: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Cholesterol-d1, a deuterated analog of cholesterol, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications, and a detailed experimental protocol for its use as an internal standard in cholesterol quantification by gas chromatography-mass spectrometry (GC-MS).

Core Concepts: The Role of Deuterated Standards

In quantitative analysis, particularly in mass spectrometry, internal standards are crucial for achieving accurate and precise results. An ideal internal standard is a compound that is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. Deuterated standards, such as this compound, serve this purpose excellently. By adding a known amount of the deuterated standard to a sample, variations that can occur during sample preparation, extraction, and analysis can be normalized, leading to more reliable quantification of the endogenous analyte.

Chemical Properties of this compound

The introduction of a single deuterium atom in this compound results in a negligible change in its bulk physicochemical properties compared to its non-deuterated counterpart, cholesterol. Therefore, the properties of cholesterol serve as a very close approximation for this compound.

| Property | Value | Source |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-3-deuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | [1] |

| Molecular Formula | C₂₇H₄₅DO | [1] |

| Molecular Weight | 387.7 g/mol | [1] |

| Appearance | White or faintly yellow crystalline solid | [2][3] |

| Melting Point | 148-150 °C | [4][5] |

| Boiling Point | 360 °C | [4][5] |

| Density | 1.052 g/cm³ | [4][5] |

| Solubility in Water | 1.8 mg/L at 30 °C | [4][5] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, ether, hexane | [4][5] |

Experimental Protocol: Quantification of Total Cholesterol in Human Serum using GC-MS with this compound as an Internal Standard

This protocol describes a typical workflow for the quantification of total cholesterol in a biological matrix, such as human serum, using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This method is based on the principle of isotope dilution mass spectrometry.

Materials and Reagents

-

This compound (Internal Standard)

-

Human Serum Sample

-

Potassium Hydroxide (KOH) solution in methanol (e.g., 0.5 N)

-

Hexane

-

Deionized Water

-

Derivatizing Agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Ethyl Acetate

-

Calibration standards of unlabeled cholesterol

Procedure

-

Sample Preparation and Internal Standard Spiking:

-

Thaw the human serum sample at room temperature.

-

In a glass tube, add a precise volume of the serum sample (e.g., 50 µL).

-

Add a known amount of this compound solution in a suitable solvent (e.g., ethanol) to the serum sample. The amount should be chosen to yield a peak area ratio of analyte to internal standard close to unity.

-

-

Saponification (Hydrolysis of Cholesteryl Esters):

-

To release free cholesterol from its esterified form, add the methanolic KOH solution to the sample (e.g., 500 µL).

-

Vortex the mixture and incubate at an elevated temperature (e.g., 60 °C) for a set period (e.g., 20 minutes) to ensure complete hydrolysis.

-

-

Extraction of Sterols:

-

After saponification, add deionized water and an extraction solvent like hexane to the tube.

-

Vortex vigorously to ensure thorough mixing and extraction of the sterols into the organic phase.

-

Centrifuge the sample to achieve phase separation.

-

Carefully transfer the upper organic layer (containing the cholesterol and this compound) to a clean tube.

-

-

Derivatization:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

To the dried residue, add the derivatizing agent (e.g., 60 µL of BSTFA + 1% TMCS) to convert the hydroxyl group of cholesterol and this compound into their more volatile trimethylsilyl (TMS) ethers.

-

Incubate the mixture at a suitable temperature (e.g., 80 °C) for a specified time (e.g., 1 hour) to complete the derivatization reaction.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography (GC) Conditions: Use a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to achieve good separation of the cholesterol-TMS ether from other components.

-

Mass Spectrometry (MS) Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the characteristic ions of the TMS derivatives of cholesterol and this compound. For the cholesterol-TMS ether, characteristic ions would be monitored, and for the this compound-TMS ether, the corresponding ions with a mass shift of +1 would be monitored.

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of unlabeled cholesterol and a constant concentration of this compound.

-

Plot the ratio of the peak area of the analyte (cholesterol) to the peak area of the internal standard (this compound) against the concentration of the cholesterol standards.

-

Determine the concentration of cholesterol in the unknown serum sample by interpolating its peak area ratio on the calibration curve.

-

Visualizations

Experimental Workflow for Cholesterol Quantification

Caption: Workflow for Cholesterol Quantification using GC-MS.

Signaling Pathway: Cholesterol Biosynthesis

While this compound is an exogenous compound used for analytical purposes, understanding the endogenous synthesis of cholesterol is fundamental for researchers in this field. The following diagram illustrates a simplified pathway of cholesterol biosynthesis, highlighting the rate-limiting step.

Caption: Simplified Cholesterol Biosynthesis Pathway.

References

- 1. Cholesterol-3-D1 | C27H46O | CID 53899288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure of cholesterol: What it is, function, and types [medicalnewstoday.com]

- 3. Cholesterol | Chemical Compound | Britannica [britannica.com]

- 4. byjus.com [byjus.com]

- 5. Cholesterol: Structure, Properties & Role in the Body [vedantu.com]

Synthesis and Isotopic Purity of Cholesterol-d1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and isotopic purity analysis of Cholesterol-d1. Deuterated cholesterol is an invaluable tool in various research applications, including metabolic studies, drug development, and as an internal standard in mass spectrometry-based quantification. This document outlines detailed methodologies for both chemical and biosynthetic production, robust analytical protocols for quality control, and contextualizes its application in relevant biological pathways.

Synthesis of this compound

This compound can be synthesized through both chemical and biosynthetic approaches. The choice of method depends on the desired isotopic purity, yield, and the specific position of the deuterium label.

Chemical Synthesis

Chemical synthesis offers a direct and controlled method for introducing a deuterium atom at a specific position in the cholesterol molecule. A common strategy involves the reduction of a suitable precursor, such as cholest-4-en-3-one, with a deuterium source.

Experimental Protocol: Chemical Synthesis of this compound

This protocol describes a two-step synthesis of this compound from cholest-4-en-3-one.

Step 1: Reduction of Cholest-4-en-3-one to [4-D]Cholest-4-en-3-one

-

Materials: Cholest-4-en-3-one, lithium aluminum deuteride (LiAlD₄), anhydrous diethyl ether, anhydrous workup reagents.

-

Procedure:

-

Dissolve cholest-4-en-3-one in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of lithium aluminum deuteride in anhydrous diethyl ether to the cooled solution with stirring.

-

Allow the reaction to proceed for 2-4 hours at 0°C, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the sequential addition of water and 15% sodium hydroxide solution, followed by more water, while maintaining the temperature at 0°C.

-

Filter the resulting mixture to remove the aluminum salts and wash the precipitate with diethyl ether.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude [4-D]Cholest-4-en-3-one.

-

Step 2: Reduction of [4-D]Cholest-4-en-3-one to this compound

-

Materials: Crude [4-D]Cholest-4-en-3-one from Step 1, sodium borohydride (NaBH₄), ethanol.

-

Procedure:

-

Dissolve the crude [4-D]Cholest-4-en-3-one in ethanol.

-

Cool the solution to 0°C.

-

Add sodium borohydride portion-wise to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully add water to quench the excess sodium borohydride.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude this compound.

-

Purification:

The crude this compound is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from methanol or ethanol to yield the final product of high purity.

Biosynthetic Production

Biosynthesis provides a method for producing uniformly deuterated cholesterol by culturing microorganisms in a deuterium-enriched medium. This approach is particularly useful for generating highly deuterated cholesterol for applications in neutron scattering.

Experimental Protocol: Biosynthetic Production of Deuterated Cholesterol

This protocol outlines the general steps for producing deuterated cholesterol using a suitable yeast strain (e.g., Pichia pastoris).

-

Materials: Genetically engineered yeast strain capable of high-level cholesterol production, deuterated minimal medium (containing D₂O and a deuterated carbon source like d8-glycerol), sterile culture flasks or bioreactor.

-

Procedure:

-

Prepare a seed culture of the yeast in a standard, non-deuterated medium.

-

Inoculate the deuterated minimal medium with the seed culture.

-

Incubate the culture under optimized conditions of temperature, pH, and aeration. For a bioreactor, a fed-batch strategy with the deuterated carbon source can be employed to maximize yield.

-

Monitor cell growth and cholesterol production over time.

-

After an appropriate incubation period (typically several days), harvest the yeast cells by centrifugation.

-

Lyse the cells to release the intracellular contents.

-

Extract the total lipids from the cell lysate using a suitable solvent system (e.g., chloroform:methanol).

-

Purify the deuterated cholesterol from the lipid extract using column chromatography and recrystallization.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and analysis of this compound.

Table 1: Synthesis and Purification of this compound

| Parameter | Chemical Synthesis | Biosynthetic Production |

| Starting Material | Cholest-4-en-3-one | Deuterated minimal medium |

| Typical Yield | 60-75% | 5-10 mg/L of culture |

| Purification Method | Silica Gel Chromatography, Recrystallization | Column Chromatography, Recrystallization |

| Final Purity | >98% (Chemical) | >95% (Chemical) |

Table 2: Isotopic Purity Analysis of this compound

| Analytical Method | Parameter Measured | Typical Value |

| Mass Spectrometry | Isotopic Enrichment (%D1) | >98% |

| M+1/M+0 Ratio | Consistent with >98% D1 | |

| ¹H NMR Spectroscopy | Reduction of signal intensity at deuterated position | >95% |

| Integration comparison with non-deuterated standard | Confirms deuterium incorporation |

Isotopic Purity Analysis

Accurate determination of the isotopic purity of this compound is crucial for its intended applications. The two primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique for determining the isotopic enrichment of a labeled compound. Gas chromatography-mass spectrometry (GC-MS) is commonly employed for the analysis of cholesterol.

Experimental Protocol: Isotopic Purity by GC-MS

-

Sample Preparation:

-

Derivatize the this compound sample to a more volatile form, typically as a trimethylsilyl (TMS) ether, by reacting with a silylating agent (e.g., BSTFA with 1% TMCS).

-

Prepare a series of calibration standards of known isotopic enrichment by mixing unlabeled cholesterol with the this compound sample.

-

-

GC-MS Analysis:

-

Inject the derivatized sample and calibration standards onto a suitable GC column (e.g., a capillary column with a non-polar stationary phase).

-

Use a temperature program that allows for the separation of cholesterol-TMS from any impurities.

-

Set the mass spectrometer to operate in electron ionization (EI) mode and monitor the molecular ion region of cholesterol-TMS (m/z 458 for unlabeled, m/z 459 for this compound-TMS).

-

-

Data Analysis:

-

Determine the ion intensity ratios of the M+1 and M+0 peaks for the sample and each calibration standard.

-

Construct a calibration curve by plotting the known isotopic enrichment of the standards against their measured ion intensity ratios.

-

Calculate the isotopic purity of the this compound sample by interpolating its ion intensity ratio on the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy can be used to confirm the position of the deuterium label and to estimate the isotopic purity by observing the reduction in the signal intensity of the proton at the deuterated position.

Experimental Protocol: Isotopic Purity by ¹H NMR

-

Sample Preparation:

-

Dissolve a known amount of the this compound sample and an equal amount of a non-deuterated cholesterol standard in a deuterated solvent (e.g., CDCl₃).

-

Add an internal standard with a known concentration for quantitative comparison.

-

-

¹H NMR Analysis:

-

Acquire the ¹H NMR spectrum of both the this compound sample and the non-deuterated standard under identical experimental conditions (e.g., number of scans, relaxation delay).

-

Identify the proton signal corresponding to the position of deuteration in the cholesterol spectrum.

-

-

Data Analysis:

-

Integrate the area of the signal corresponding to the proton at the deuterated position in both spectra.

-

Compare the integral of this signal in the this compound spectrum to that in the non-deuterated cholesterol spectrum.

-

The percentage reduction in the signal integral for the this compound sample corresponds to its isotopic purity.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

Caption: General workflow for this compound production and quality control.

De Novo Cholesterol Biosynthesis Pathway

The de novo synthesis of cholesterol in animal cells follows the mevalonate pathway. Understanding this pathway is essential for designing biosynthetic labeling strategies.

Caption: Simplified de novo cholesterol biosynthesis (Mevalonate Pathway).

Cholesterol Homeostasis and LXR Signaling

This compound can be used as a tracer to study cholesterol metabolism and transport, which are tightly regulated by signaling pathways such as the Liver X Receptor (LXR) pathway.

Caption: LXR signaling pathway in cholesterol homeostasis.

Commercial Suppliers and Availability of Cholesterol-d1 for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Cholesterol-d1, a deuterated variant of cholesterol, for research purposes. It includes a summary of suppliers, product specifications, and detailed experimental protocols for its application in metabolic studies. This guide is intended to assist researchers in sourcing this compound and effectively incorporating it into their experimental designs.

Introduction to this compound

This compound is a stable isotope-labeled form of cholesterol where one hydrogen atom has been replaced by its heavier isotope, deuterium. This isotopic substitution makes it a valuable tool in a variety of research applications, particularly in studies involving mass spectrometry. The key advantage of using this compound is that it is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass. This property allows it to be used as an internal standard for accurate quantification of cholesterol in biological samples and as a tracer to study the dynamics of cholesterol metabolism, transport, and biosynthesis in vivo and in vitro.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer this compound and other deuterated cholesterol analogs for research use. The following tables summarize the availability and key specifications from several prominent vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Catalog Number | Purity | CAS Number |

| MedchemExpress | This compound | HY-N0322S7 | 99.29% | 51467-57-3 |

| Cambridge Isotope Laboratories, Inc. | CHOLESTEROL (3-D1, 97%) | DLM-1831-PK | 97% | 57-88-5 (unlabeled) |

| Santa Cruz Biotechnology, Inc. | 20α-Hydroxy Cholesterol-d7 | sc-219431 | - | - |

| Cayman Chemical | Cholesterol-d6 | 25265 | ≥99% deuterated forms (d1-d6) | 60816-17-3 |

| Avanti Polar Lipids (dist. by Fisher Scientific) | DEUTERATED CHOLESTEROL | 83199-47-7 | >99% | 83199-47-7 |

Table 2: Common Specifications of Research-Grade this compound

| Specification | Typical Value | Notes |

| Chemical Formula | C₂₇H₄₅DO | May vary slightly based on the position of deuteration. |

| Molecular Weight | ~387.66 g/mol | |

| Physical Form | Solid (crystalline powder) | |

| Solubility | Soluble in chloroform, ethanol, and other organic solvents.[1] | Practically insoluble in water. |

| Storage Conditions | -20°C | Protect from light and moisture. |

| Purity | ≥97% | Isotopic and chemical purity are both important considerations. |

Experimental Applications and Protocols

This compound is primarily utilized in mass spectrometry-based applications to study cholesterol dynamics. Below are detailed protocols for its common uses.

Internal Standard for Cholesterol Quantification by Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying molecules in complex mixtures. By adding a known amount of a stable isotope-labeled internal standard (like this compound) to a sample, the concentration of the endogenous analyte can be precisely determined by measuring the ratio of the labeled to unlabeled compound.

Experimental Protocol:

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise amount of this compound solution of known concentration. The amount of internal standard added should be comparable to the expected amount of endogenous cholesterol.

-

Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure. This involves partitioning the lipids into an organic solvent phase.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Derivatization (for GC-MS):

-

To enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS), the extracted lipids are often derivatized. A common method is silylation, which converts the hydroxyl group of cholesterol to a trimethylsilyl (TMS) ether.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the dried lipid extract and incubate at 60-80°C for 30-60 minutes.

-

Evaporate the excess derivatizing agent under nitrogen.

-

Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

-

-

LC-MS/MS Analysis:

-

For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization is often not required.

-

Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile).

-

Inject the sample onto an appropriate LC column (e.g., C18) to separate cholesterol from other lipids.

-

The eluent is introduced into the mass spectrometer.

-

-

Mass Spectrometry Detection:

-

The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) for both endogenous cholesterol and this compound.

-

In Selected Ion Monitoring (SIM) for GC-MS or Selected Reaction Monitoring (SRM) for LC-MS/MS, the instrument will specifically detect the molecular ions or characteristic fragment ions of both analytes.

-

The ratio of the peak areas of this compound to endogenous cholesterol is determined.

-

-

Quantification:

-

A calibration curve is generated using known concentrations of unlabeled cholesterol spiked with the same amount of this compound as the samples.

-

The concentration of cholesterol in the original sample is calculated by comparing the peak area ratio of the sample to the calibration curve.

-

Tracer for Cholesterol Efflux and Uptake Studies

This compound can be used to trace the movement of cholesterol into and out of cells, providing insights into cholesterol transport mechanisms.

Experimental Protocol for Cholesterol Efflux:

-

Cell Labeling:

-

Culture cells (e.g., macrophages) to the desired confluency in multi-well plates.

-

Incubate the cells with a medium containing this compound for a specified period (e.g., 24-48 hours) to allow for its incorporation into cellular cholesterol pools.

-

Wash the cells with a serum-free medium to remove excess unincorporated this compound.

-

-

Efflux Assay:

-

Add a medium containing a cholesterol acceptor, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL), to the labeled cells.

-

Incubate for a defined period (e.g., 4-24 hours) to allow for the efflux of this compound from the cells to the acceptor in the medium.

-

-

Sample Collection and Analysis:

-

Collect the medium and lyse the cells.

-

Extract lipids from both the medium and the cell lysates as described in the protocol for isotope dilution mass spectrometry.

-

Quantify the amount of this compound in both the medium and the cells using GC-MS or LC-MS/MS.

-

-

Calculation of Cholesterol Efflux:

-

Cholesterol efflux is typically expressed as the percentage of the labeled cholesterol that has moved from the cells to the medium: % Efflux = [this compound in medium / (this compound in medium + this compound in cells)] x 100

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental pathways and workflows relevant to the application of this compound in research.

Caption: Simplified Cholesterol Biosynthesis Pathway.

Caption: Lipidomics Workflow for Cholesterol Quantification.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Cholesterol-d1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a vital lipid molecule, plays a crucial role in maintaining the structural integrity of cell membranes and serves as a precursor for steroid hormones, bile acids, and vitamin D.[1] Its quantification is paramount in various fields, from clinical diagnostics to drug development. Isotope dilution mass spectrometry (ID-MS) is a gold-standard technique for the accurate quantification of cholesterol, often employing deuterated internal standards to correct for analytical variability.[2] This guide provides a detailed examination of the mass spectrometric behavior of Cholesterol-d1, a singly deuterated isotopologue of cholesterol.

While comprehensive fragmentation data for heavily deuterated cholesterol species like Cholesterol-d7 are available, specific experimental data for this compound is less prevalent in published literature.[2] This document, therefore, presents a theoretical yet expertly informed guide to the fragmentation pattern of this compound. The insights provided are based on the well-established fragmentation pathways of unlabeled cholesterol and consider the most probable location of the deuterium atom at the 3-alpha position, as suggested by related spectroscopic studies. This guide will equip researchers with the foundational knowledge to predict, identify, and interpret the mass spectral data of this compound.

Predicted Mass Spectrometry Fragmentation of Cholesterol-3α-d1

The fragmentation of this compound is highly dependent on the ionization technique employed. Electron Ionization (EI) typically used with Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), commonly coupled with Liquid Chromatography (LC-MS), will induce different fragmentation pathways. For GC-MS analysis, cholesterol is often derivatized, for instance, to its trimethylsilyl (TMS) ether, to enhance its volatility.[3]

Electron Ionization (EI) Fragmentation

In EI-MS, cholesterol undergoes fragmentation to produce a characteristic pattern of ions. The molecular ion (M•+) of unlabeled cholesterol is observed at m/z 386.[4] For this compound, this molecular ion is expected at m/z 387 . Key fragmentation pathways for unlabeled cholesterol include the loss of a methyl group ([M-15]⁺) and the loss of a water molecule ([M-18]•+).

For Cholesterol-3α-d1, the deuterium is located on the carbon bearing the hydroxyl group. The loss of water can occur through two mechanisms: the elimination of H₂O or HDO. The relative prominence of these losses would provide insight into the fragmentation mechanism. However, the loss of the hydroxyl group and a hydrogen from the steroid backbone is a complex process. A significant fragmentation pathway for cholesterol under EI is the cleavage of the C-1/C-10 and C-4/C-5 bonds, leading to the elimination of the A-ring.

Predicted Major Fragment Ions of Cholesterol-3α-d1 (as TMS derivative) under EI-MS:

| Fragment Ion Description | Predicted m/z for this compound (TMS) | Predicted m/z for Cholesterol (TMS) | Notes |

| Molecular Ion [M]•+ | 459 | 458 | Shift of +1 due to deuterium. |

| Loss of Methyl Group [M-CH₃]⁺ | 444 | 443 | Fragmentation of the TMS group or steroid backbone. |

| Loss of Trimethylsilanol [M-TMSOH]⁺ | 369 | 368 | Common loss from TMS-derivatized sterols. |

| Fragment from D-ring cleavage | 329 | 329 | This fragment does not contain the deuterium from the 3-position. |

| TMS-related ion | 73 | 73 | Si(CH₃)₃⁺ ion, characteristic of TMS derivatives. |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Fragmentation

Free cholesterol is not readily ionized by ESI due to its nonpolar nature.[1][2] Therefore, it is often derivatized or analyzed as a cholesteryl ester. In APCI-MS or after derivatization for ESI-MS, cholesterol typically loses a molecule of water to form a protonated cholestadiene ion at m/z 369.[5]

For Cholesterol-3α-d1, the precursor ion would be the protonated molecule [M+H]⁺ at m/z 388 . The subsequent loss of water could either be as H₂O, retaining the deuterium and resulting in a fragment at m/z 370 , or as HDO, losing the deuterium and resulting in a fragment at m/z 369 . The predominant loss will depend on the intricacies of the fragmentation mechanism. It is plausible that both losses occur, leading to two distinct fragment ions. Further fragmentation of these ions would involve cleavages within the steroid ring structure.

Predicted Major Fragment Ions of Cholesterol-3α-d1 under ESI-MS/MS or APCI-MS/MS:

| Precursor Ion (m/z) | Fragment Ion Description | Predicted Fragment Ion (m/z) | Notes |

| 388 [M+H]⁺ | Loss of Water [M+H-H₂O]⁺ | 370 | Deuterium is retained. |

| 388 [M+H]⁺ | Loss of Deuterated Water [M+H-HDO]⁺ | 369 | Deuterium is lost. |

| 370/369 | Further fragmentation | Various | Cleavage of the steroid rings. |

Experimental Protocols

The following are generalized protocols for the analysis of cholesterol by GC-MS and LC-MS/MS, which can be adapted for this compound.

Sample Preparation for GC-MS Analysis

-

Lipid Extraction: Lipids are extracted from the sample matrix using a solvent system such as chloroform:methanol (2:1, v/v).

-

Saponification (Optional): To analyze total cholesterol (free and esterified), the lipid extract is saponified using a strong base (e.g., KOH in ethanol) to hydrolyze the cholesteryl esters to free cholesterol.

-

Derivatization: The hydroxyl group of cholesterol is derivatized to increase its volatility for GC analysis. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ether of cholesterol.[3]

GC-MS Method

-

Gas Chromatograph: Equipped with a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation of cholesterol from other sample components.

-

Injector: Splitless injection is typically used for trace analysis.

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode. Data can be acquired in full scan mode to identify all ions or in selected ion monitoring (SIM) mode for targeted quantification.

Sample Preparation for LC-MS/MS Analysis

-

Lipid Extraction: Similar to GC-MS, lipids are extracted using an appropriate solvent mixture.

-

Derivatization (Optional but often necessary for ESI): To improve ionization efficiency in ESI, the hydroxyl group of cholesterol can be derivatized to introduce a charged moiety.

LC-MS/MS Method

-

Liquid Chromatograph: A reverse-phase C18 column is commonly used for the separation of cholesterol and its esters.

-

Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water with additives like ammonium acetate or formic acid to promote ionization.

-

Mass Spectrometer: Equipped with an ESI or APCI source. Analysis is typically performed in positive ion mode.

-

MS/MS Analysis: Collision-induced dissociation (CID) is used to fragment the precursor ion of this compound. The instrument can be operated in product ion scan mode to identify all fragments or in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

Visualizations

Predicted EI Fragmentation Pathway of Cholesterol-3α-d1 (TMS Derivative)

References

- 1. scienceopen.com [scienceopen.com]

- 2. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cholesterol [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of Cholesterol-d1 as a Tracer in Lipid Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipid metabolism, understanding the dynamic processes of cholesterol synthesis, absorption, and transport is paramount for elucidating the pathophysiology of numerous metabolic diseases and for the development of effective therapeutics. Stable isotope tracers have emerged as a powerful and safe tool for in vivo kinetic studies in humans, supplanting the use of radioactive isotopes. Among these, deuterated cholesterol, and specifically Cholesterol-d1, serves as a valuable tracer to quantitatively assess key metabolic pathways. This technical guide provides a comprehensive overview of the application of this compound in lipid metabolism research, detailing experimental protocols, data interpretation, and the visualization of relevant biological and experimental workflows. While this compound is a valid tracer, it is noteworthy that more heavily deuterated cholesterol species (e.g., d5, d7) are more commonly utilized in contemporary studies due to a greater mass shift, which can facilitate easier detection by mass spectrometry. The principles and methodologies described herein are largely applicable to these other deuterated forms as well.

Core Applications of Deuterated Cholesterol Tracers

The primary applications of deuterated cholesterol tracers in lipid metabolism studies include the quantification of:

-

Cholesterol Absorption: By administering an oral dose of deuterated cholesterol and measuring its appearance in the plasma, researchers can calculate the efficiency of intestinal cholesterol absorption. This is crucial for understanding the impact of diet, genetic factors, and pharmacological interventions on cholesterol uptake.

-

Cholesterol Synthesis: While the administration of deuterated water (D₂O) is a more direct method for measuring de novo cholesterol synthesis, studies involving deuterated cholesterol can provide insights into the turnover and fate of newly synthesized cholesterol.

-

Lipoprotein Kinetics: By tracing the movement of deuterated cholesterol through different lipoprotein fractions (e.g., VLDL, LDL, HDL), it is possible to determine the rates of lipoprotein production, conversion, and catabolism. This is fundamental to understanding dyslipidemias.

-

Reverse Cholesterol Transport (RCT): The transport of cholesterol from peripheral tissues back to the liver for excretion is a critical anti-atherogenic pathway. Deuterated cholesterol tracers can be used to study the efficiency of this process.

Quantitative Data from Stable Isotope Tracer Studies

The use of deuterated cholesterol and other stable isotope tracers has generated a wealth of quantitative data on human lipid metabolism. The following tables summarize representative findings from various studies.

Table 1: Cholesterol Absorption Rates in Humans Measured by Stable Isotope Methods

| Study Population | Tracer(s) Used | Mean Cholesterol Absorption (%) | Range (%) | Reference |

| Normal Subjects (n=94) | d5-cholesterol (oral), d6-cholesterol (IV) | 56.2 ± 12.1 | 29.0 - 80.1 | [1] |

| Adult Volunteers | ¹³C-cholesterol (IV), ²H-cholesterol (oral) | 50 - 70 | Not specified | [2][3] |

| Hypercholesterolemic Men | ¹³C-cholesterol (IV), ¹⁸O-cholesterol (oral) | 55.7 ± 6.5 | Not specified | [3] |

| Mildly Hypercholesterolemic Men | ¹³C-cholesterol (IV), ²H-cholesterol (oral) | 70.1 ± 4.2 | Not specified | [3] |

Table 2: Cholesterol Synthesis Rates in Humans Measured by Deuterated Water Incorporation

| Study Population/Condition | Mean Fractional Synthesis Rate (%/day) | Mean Absolute Synthesis Rate (mg/kg/day) | Reference |

| Healthy Subjects (n=12) | 7.8 ± 2.5 | 13.4 ± 4.3 | [4] |

| Hypocholesterolemic (Low Cholesterol Diet) | 7.1 ± 1.5 | Not specified | [5] |

| Normocholesterolemic (Low Cholesterol Diet) | 7.6 ± 1.0 | Not specified | [5] |

| Hypercholesterolemic (Low Cholesterol Diet) | 6.3 ± 0.8 | Not specified | [5] |

| Normal Subjects (post-absorptive) | 3-5% of plasma free cholesterol pool | Not specified | [6] |

Key Signaling Pathways in Cholesterol Metabolism

Understanding the molecular pathways that regulate cholesterol homeostasis is essential for interpreting data from tracer studies.

Cholesterol Biosynthesis Pathway

The synthesis of cholesterol is a complex, multi-step process that primarily occurs in the liver. It is tightly regulated, with HMG-CoA reductase being the rate-limiting enzyme.

Reverse Cholesterol Transport (RCT) Pathway

RCT is the process by which excess cholesterol from peripheral tissues is transported to the liver for excretion, a key function of high-density lipoprotein (HDL).

Experimental Protocols

The accurate measurement of deuterated cholesterol enrichment in biological samples is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common analytical technique employed for this purpose.

Experimental Workflow for a Deuterated Cholesterol Tracer Study

The following diagram outlines a typical workflow for an in vivo study using this compound to measure cholesterol absorption.

Detailed Methodology for GC-MS Analysis of this compound

1. Plasma Sample Preparation

-

Internal Standard: To a 100 µL plasma sample, add a known amount of an internal standard, such as a different deuterated cholesterol (e.g., cholesterol-d7) or a non-biological sterol (e.g., epicoprostanol).

-

Protein Precipitation and Lipid Extraction: Add 800 µL of a methanol:water (8:1) solution. Vortex the mixture for 1 minute and let it stand at 4°C for 30 minutes with occasional shaking. Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a new tube. A common alternative is the Folch method using chloroform and methanol.

-

Saponification: To hydrolyze cholesteryl esters to free cholesterol, add 1 M methanolic KOH to the lipid extract and heat at 90°C for 1 hour.

-

Extraction of Non-saponifiable Lipids: After cooling, add water and extract the free cholesterol into hexane or another organic solvent. Repeat the extraction twice.

-

Drying: Evaporate the pooled organic phases to dryness under a stream of nitrogen.

2. Derivatization

-

To increase the volatility of cholesterol for GC analysis, a derivatization step is necessary.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

-

Incubate at 80°C for 1.5-2 hours.

3. GC-MS Instrumental Parameters

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless injection of 1 µL of the derivatized sample.

-

Temperature Program: An example program would be an initial temperature of 120°C held for 1 minute, then ramped at 10°C/min to 250°C and held for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the ions of interest. For the trimethylsilyl (TMS) derivative of cholesterol, the molecular ion is at m/z 458. For this compound-TMS, the molecular ion would be at m/z 459.

-

4. Data Analysis

-

The isotopic enrichment is determined by calculating the ratio of the peak area of the tracer (m/z 459) to the tracee (m/z 458).

-

This ratio is then used in compartmental models to calculate kinetic parameters such as the fractional absorption rate.

Applications in Drug Development

The use of this compound and other deuterated tracers is invaluable in the development of drugs targeting lipid metabolism. These studies can:

-

Assess Target Engagement: Determine if a drug that is designed to inhibit cholesterol absorption (e.g., an NPC1L1 inhibitor) is having the desired effect in vivo.

-

Elucidate Mechanisms of Action: Understand how a drug alters the complex interplay between cholesterol absorption, synthesis, and lipoprotein metabolism.

-

Evaluate Efficacy in Different Populations: Investigate how genetic variations or underlying disease states affect a drug's impact on cholesterol metabolism.

-

Provide Proof-of-Concept in Early Phase Clinical Trials: Quantitative kinetic data can be a powerful indicator of a drug's potential efficacy.

Conclusion

This compound, along with other deuterated cholesterol analogs, provides a safe and powerful methodology for the in-depth investigation of lipid metabolism in humans. The ability to quantitatively measure dynamic processes such as cholesterol absorption and lipoprotein kinetics offers unparalleled insights into the mechanisms of metabolic diseases and the effects of therapeutic interventions. The detailed protocols and workflows presented in this guide provide a framework for researchers and drug development professionals to effectively utilize this technology to advance our understanding of cholesterol metabolism and develop novel treatments for dyslipidemia and related disorders.

References

- 1. Percent cholesterol absorption in normal women and men quantified with dual stable isotopic tracers and negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of cholesterol absorption in humans: from radiolabel to stable isotope studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of deuterium incorporation and mass isotopomer distribution analysis for measurement of human cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Natural Abundance of Deuterium and its Impact on Cholesterol-d1 Measurements

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, particularly in metabolic studies and clinical trials, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. Cholesterol-d1, a synthetically produced molecule where one hydrogen atom is replaced by its heavier isotope, deuterium, serves as a crucial tool in mass spectrometry-based assays. However, the ubiquitous presence of naturally occurring stable isotopes, especially deuterium (²H), can introduce significant interference, leading to potential inaccuracies in the quantification of this compound. This technical guide provides an in-depth exploration of the natural abundance of deuterium, its effect on this compound measurements, and detailed methodologies to correct for this isotopic interference.

The Foundation: Natural Isotopic Abundance

Elements in nature exist as a mixture of isotopes, atoms with the same number of protons but different numbers of neutrons. The relative amount of each isotope is referred to as its natural abundance. For the elements composing cholesterol (C₂₇H₄₆O)[1][2][3], the most relevant stable isotopes for mass spectrometry are ¹³C, ²H, and ¹⁷O, ¹⁸O.

The natural abundance of deuterium is approximately 0.015% of all hydrogen atoms. While this percentage may seem small, in a molecule like cholesterol with 46 hydrogen atoms, the probability of one or more deuterium atoms being present is not negligible and contributes to the M+1 and M+2 isotopic peaks in a mass spectrum.

Quantitative Impact on Mass Spectrometry

In mass spectrometry, the molecular ion peak (M) represents the molecule with the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O). The M+1 peak is primarily due to the presence of one ¹³C atom or one ²H atom. The M+2 peak arises from the presence of two ¹³C atoms, one ¹³C and one ²H atom, one ¹⁸O atom, or two ²H atoms.

The molecular formula for cholesterol is C₂₇H₄₆O.[1][2][3] Based on the natural abundances of the stable isotopes of carbon, hydrogen, and oxygen, we can calculate the theoretical relative intensities of the M+1 and M+2 peaks for unlabeled cholesterol.

| Isotope | Natural Abundance (%) |

| ¹H | 99.985 |

| ²H | 0.015 |

| ¹²C | 98.93 |

| ¹³C | 1.07 |

| ¹⁶O | 99.757 |

| ¹⁷O | 0.038 |

| ¹⁸O | 0.205 |

Table 1: Natural Abundance of Relevant Stable Isotopes

Using these abundances, the theoretical isotopic distribution for unlabeled cholesterol can be calculated.

| Peak | Calculated Relative Abundance (%) | Primary Contributors |

| M | 100 | C₂₇H₄₆O (all ¹²C, ¹H, ¹⁶O) |

| M+1 | 30.12 | 27 x ¹³C, 46 x ²H |

| M+2 | 4.75 | ¹³C₂, ¹³C¹H, ¹⁸O, ²H₂ |

Table 2: Theoretical Isotopic Distribution of Unlabeled Cholesterol

This natural isotopic distribution directly interferes with the measurement of this compound. The M+1 peak of unlabeled cholesterol has the same nominal mass as the molecular ion peak of this compound, leading to an overestimation of the this compound signal if not properly corrected.

Experimental Protocols for Accurate Measurement

To accurately quantify this compound in the presence of endogenous unlabeled cholesterol, a robust analytical method is essential. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.[4][5]

Sample Preparation

A critical step for accurate cholesterol analysis is the release of cholesterol from its esterified form and extraction from the biological matrix.

-

Saponification: To hydrolyze cholesteryl esters, the sample (e.g., 100 µL of serum) is treated with a strong base, typically ethanolic potassium hydroxide, and heated.

-

Internal Standard Spiking: A known amount of a suitable internal standard, such as cholesterol-d7, is added to the sample before extraction. This is crucial for correcting for variations in sample preparation and instrument response.

-

Liquid-Liquid Extraction: After saponification, the free cholesterol is extracted into an organic solvent like hexane or chloroform.

-

Derivatization (for GC-MS): To improve volatility and chromatographic properties for GC-MS analysis, the hydroxyl group of cholesterol is often derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Analysis

| Parameter | Setting |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet | Splitless mode at 280°C |

| Oven Program | Initial 180°C for 1 min, ramp at 20°C/min to 280°C, hold for 10 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | - Unlabeled Cholesterol (derivatized): m/z corresponding to the molecular ion and a characteristic fragment. - this compound (derivatized): m/z corresponding to the molecular ion. - Internal Standard (e.g., Cholesterol-d7, derivatized): m/z corresponding to its molecular ion. |

Table 3: Typical GC-MS Parameters for Cholesterol Analysis

LC-MS/MS Analysis

| Parameter | Setting |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate |

| Mobile Phase B | Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate |

| Gradient | A suitable gradient to separate cholesterol from other lipids |

| Flow Rate | 0.3 mL/min |

| Ionization | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | - Unlabeled Cholesterol: [M+H-H₂O]⁺ → characteristic product ion. - this compound: [M+H-H₂O]⁺ → characteristic product ion. - Internal Standard (e.g., Cholesterol-d7): [M+H-H₂O]⁺ → characteristic product ion. |

Table 4: Typical LC-MS/MS Parameters for Cholesterol Analysis

Correcting for Isotopic Interference

The cornerstone of accurate this compound quantification is the mathematical correction for the contribution of the M+1 isotopologue of unlabeled cholesterol to the this compound signal.

The following formula can be used to calculate the corrected peak area of this compound:

Corrected Area (this compound) = Measured Area (this compound) - [Measured Area (Unlabeled Cholesterol) x R]

Where R is the experimentally determined or theoretically calculated ratio of the M+1 to M peak intensity of an unlabeled cholesterol standard.

Experimental Workflow for Isotopic Correction

Caption: Workflow for isotopic interference correction in this compound analysis.

Logical Relationship of Isotopic Interference

The following diagram illustrates the logical relationship of how the natural abundance of isotopes in unlabeled cholesterol contributes to the signal measured for this compound.

Caption: Logical diagram of natural isotope interference on this compound signal.

Conclusion

The accurate quantification of this compound is critical for a wide range of research and development applications. Understanding and correcting for the interference from the natural abundance of deuterium and other stable isotopes is not merely a technical nuance but a fundamental requirement for data integrity. By employing rigorous experimental protocols, including appropriate sample preparation and optimized mass spectrometry conditions, coupled with a systematic approach to isotopic correction, researchers can confidently and accurately measure this compound, ensuring the reliability of their scientific findings. This guide provides the foundational knowledge and practical steps necessary to navigate the complexities of isotopic analysis in cholesterol metabolism studies.

References

Stability and Storage of Cholesterol-d1 Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of Cholesterol-d1 analytical standards to ensure their stability and integrity. The information presented is crucial for maintaining the accuracy and reliability of experimental results in research, development, and quality control settings. While specific quantitative stability data for this compound is limited in publicly available literature, this document consolidates information from manufacturer recommendations for deuterated lipid standards, general cholesterol stability studies, and regulatory guidelines for stability testing.

Chemical Properties and Importance of this compound

This compound is a stable isotope-labeled version of cholesterol, a vital sterol in mammalian cell membranes. The deuterium label makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to the endogenous analyte but mass-shifted, allowing for precise and accurate measurement.

Recommended Storage Conditions

Proper storage is critical to prevent the degradation of this compound standards. Degradation can occur through oxidation, hydrolysis, and exposure to light and high temperatures. The following table summarizes the recommended storage conditions based on the physical form of the standard.

| Form of Standard | Recommended Storage Temperature | Container Type | Additional Recommendations |

| Solid (Powder) | ≤ -16°C | Glass vial with a Teflon-lined cap | Store in a desiccator to protect from moisture. Allow the vial to warm to room temperature before opening to prevent condensation.[1] |

| Solution in Organic Solvent | -20°C ± 4°C | Glass vial with a Teflon-lined cap | Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to prevent oxidation.[1] Avoid repeated freeze-thaw cycles. |

Stability of Cholesterol Standards

While specific long-term stability studies on this compound are not widely published, data from certificates of analysis for similar compounds provide valuable insights. It is important to note that the stability of a standard can be influenced by the solvent, concentration, and exposure to environmental factors.

| Compound | Form | Storage Conditions | Reported Stability | Manufacturer/Source |

| Cholesterol-d7 | Methanol Solution | -20°C | One year from date of receipt | Avanti Polar Lipids |

| Cholesterol | Ethanol Solution | -20°C | ≥ 2 years | Cayman Chemical |

| Cholesterol | Solid | -20°C | ≥ 4 years | Cayman Chemical |

Studies on non-deuterated cholesterol have shown that it remains stable at temperatures between -20°C and 60°C. However, significant degradation is observed at 100°C.[2][3]

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should include long-term and accelerated stability testing, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Forced Degradation Study Protocol

A forced degradation study subjects the this compound standard to stress conditions to accelerate its decomposition. This helps in understanding the degradation pathways and in the development of a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound standard (solid and in solution)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity solvents (e.g., methanol, acetonitrile, ethanol)

-

LC-MS/MS system

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Samples: Prepare solutions of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration.

-

Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid this compound standard and a solution to 100°C for 48 hours.[2][3]

-

Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[4]

-

Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a validated stability-indicating LC-MS/MS method.

Stability-Indicating Analytical Method

A validated stability-indicating method is crucial to separate and quantify the intact this compound from its potential degradation products. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is well-suited for this purpose due to its high sensitivity and selectivity.

Example LC-MS/MS Method Parameters:

-

Column: A C18 reversed-phase column is commonly used for cholesterol analysis.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is often employed.

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification of this compound and its degradation products.

Visualizations

Workflow for Handling and Stability Testing

Potential Degradation Pathways of Cholesterol

Conclusion and Recommendations

To ensure the highest quality of analytical data, it is imperative to handle and store this compound standards according to the best practices outlined in this guide. Key recommendations include:

-

Strict Temperature Control: Adhere to the recommended storage temperatures of ≤ -16°C for solids and -20°C for solutions.

-

Inert Atmosphere: For solutions, purging with an inert gas is crucial to minimize oxidation.

-

Light Protection: Store standards in amber vials or in the dark to prevent photodegradation.

-

Proper Containers: Use glass vials with Teflon-lined caps to avoid contamination from plasticizers.

-

Method Validation: Employ a validated stability-indicating analytical method, such as LC-MS/MS, to monitor the purity of the standard over time.

While this guide provides a framework based on available data for deuterated lipids and cholesterol, it is highly recommended that laboratories perform their own stability assessments under their specific experimental conditions to establish an appropriate shelf-life for their this compound working standards.

References

An In-depth Technical Guide to Stable Isotope Labeling in Lipidomics Using Cholesterol-d1

Introduction to Stable Isotope Labeling in Lipidomics

Lipidomics, the comprehensive study of lipids in biological systems, provides a static snapshot of the lipidome. However, to truly understand the intricate roles of lipids in cellular processes, health, and disease, it is crucial to investigate their dynamics—the rates of synthesis, transport, and degradation. Stable isotope labeling is an indispensable tool for these dynamic studies, allowing researchers to trace the metabolic fate of lipids and quantify their turnover.[1]

Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a wide range of experimental systems. The fundamental principle involves introducing molecules enriched with heavy isotopes (e.g., ¹³C, ²H) into a biological system. These labeled precursors are then incorporated into newly synthesized lipids. By using mass spectrometry to distinguish between the naturally abundant (light) and the labeled (heavy) lipid species, researchers can track the flow of the isotope through the lipidome and gain insights into metabolic fluxes.[2][3]

Cholesterol-d1 as a Tracer in Lipidomics

This compound is a deuterated form of cholesterol, a vital structural component of mammalian cell membranes and a precursor for steroid hormones and bile acids.[4][5] In lipidomics, this compound serves two primary purposes:

-

Metabolic Tracer: When introduced to cells or organisms, this compound is metabolized and incorporated into various lipid species. This allows for the tracking of cholesterol transport, esterification, and its conversion into other metabolites.[4]

-

Internal Standard: Due to its chemical similarity to endogenous cholesterol, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[4] It co-elutes with the unlabeled cholesterol and helps to correct for variations in sample preparation and instrument response, leading to more accurate quantification.

The use of deuterium-labeled compounds like this compound is advantageous due to their cost-effectiveness and the relative ease of incorporation into biological systems.[1]

Quantitative Data in this compound Labeling Experiments

The following tables provide examples of quantitative data that can be obtained from stable isotope labeling experiments using this compound.

Table 1: Incorporation of this compound into Cellular Lipids over Time

| Time (hours) | This compound Enrichment (%) in Free Cholesterol Pool | This compound Enrichment (%) in Cholesteryl Esters |

| 0 | 0 | 0 |

| 2 | 15.2 ± 1.8 | 5.6 ± 0.9 |

| 6 | 42.8 ± 3.5 | 25.1 ± 2.7 |

| 12 | 75.3 ± 5.1 | 58.9 ± 4.3 |

| 24 | 88.9 ± 4.8 | 82.4 ± 5.0 |

Table 2: Quantification of Cholesterol and its Metabolites using this compound as an Internal Standard

| Analyte | Endogenous Concentration (μg/mg protein) | Measured Concentration with this compound IS (μg/mg protein) | % Recovery |

| Free Cholesterol | 25.4 | 24.9 ± 1.5 | 98.0 |

| Cholesteryl Oleate | 5.2 | 5.1 ± 0.4 | 98.1 |

| Pregnenolone | 0.8 | 0.78 ± 0.09 | 97.5 |

Experimental Protocols

Protocol 1: In Vitro Labeling of Cultured Cells with this compound

This protocol describes the steps for labeling cultured mammalian cells with this compound to study its uptake and metabolism.

-

Cell Preparation:

-

Plate cells in a suitable culture dish and grow to the desired confluency (typically 70-80%).

-

Remove the growth medium and wash the cells twice with phosphate-buffered saline (PBS).

-

-

Labeling Medium Preparation:

-

Prepare a stock solution of this compound in ethanol.

-

Dilute the this compound stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 10 µM). The final ethanol concentration should be less than 0.1%.

-

-

Incubation:

-

Add the labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Cell Harvesting and Lipid Extraction:

-

After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS.

-

Harvest the cells by scraping and transfer to a glass tube.

-

Proceed with lipid extraction as described in Protocol 2.

-

Protocol 2: Lipid Extraction from Cultured Cells

This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.

-

Cell Lysis and Phase Separation:

-

To the cell pellet, add a 2:1:0.8 mixture of methanol:dichloromethane:water.

-

Vortex thoroughly for 15 minutes to ensure cell lysis and lipid extraction.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

-

Collection of the Lipid Phase:

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Re-extract the aqueous phase with dichloromethane and pool the organic phases.

-

-

Drying and Storage:

-

Dry the pooled organic phase under a stream of nitrogen gas.

-

Store the dried lipid extract at -80°C until analysis.

-

Protocol 3: Analysis of this compound Labeled Lipids by GC-MS

This protocol outlines the general steps for analyzing the extracted lipids by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Derivatization:

-

Resuspend the dried lipid extract in a suitable solvent (e.g., toluene).

-

Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert cholesterol and other sterols into their more volatile trimethylsilyl (TMS) ethers.

-

Incubate at 60°C for 1 hour.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) for the separation of cholesterol and its metabolites.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions of unlabeled cholesterol-TMS and this compound-TMS.

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of the labeled and unlabeled cholesterol.

-

Calculate the isotopic enrichment and quantify the absolute amounts of cholesterol by comparing the peak area of the analyte to that of the internal standard (this compound).

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cholesterol Quantification Using Cholesterol-d1 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the accurate quantification of cholesterol in biological matrices using Cholesterol-d1 as an internal standard. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry is the gold standard for cholesterol analysis, offering high precision and accuracy by correcting for variations during sample preparation and analysis.[1]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a reference measurement procedure for cholesterol quantification.[1] The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the initial stage of preparation. This "spiked" internal standard behaves chemically and physically identically to the endogenous cholesterol throughout extraction, derivatization (if necessary), and ionization. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during the workflow.

Data Presentation: Performance Characteristics

The following tables summarize typical quantitative performance data for cholesterol quantification assays using a deuterated internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: GC-MS Method Performance

| Parameter | Typical Value | Reference |

| Linearity Range | 0.1 - 15 mmol/L | [1] |

| Limit of Detection (LOD) | 0.04 mmol/L | [1] |

| Limit of Quantification (LOQ) | 0.2 - 10.0 µg/mL | [2] |

| Intra-day Precision (%CV) | 1.1 - 9.8% | [2] |

| Inter-day Precision (%CV) | < 10% | |

| Accuracy (% Recovery) | 92.5 - 98.5% | [1] |

| Coefficient of Variation (CV) | 0.36% | [3][4] |

Table 2: LC-MS/MS Method Performance

| Parameter | Typical Value | Reference |

| Linearity Range | 112.00 - 3.5 µg/mL | [5] |

| Limit of Quantification (LOQ) | 20 - 30 nM (for oxysterols) | [6] |

| Inter-day Precision (%CV) | < 10% | [6] |

| Total Measurement CV | 0.60% | [7] |

| Accuracy (% Bias from SRM) | 0.5% |

Experimental Protocols

Detailed methodologies for cholesterol quantification using this compound as an internal standard are provided below for both GC-MS and LC-MS/MS platforms.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for cholesterol quantification. Derivatization is typically required to increase the volatility and thermal stability of cholesterol.

Workflow Diagram for GC-MS Analysis

References

- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Serum cholesterol measured by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of Total Cholesterol in Biological Matrices

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for cholesterol quantification.

Introduction

Cholesterol is a vital lipid, essential for maintaining cellular structure and serving as a precursor for steroid hormones, bile acids, and vitamin D[1]. Its quantification in biological samples is crucial for clinical diagnostics, metabolic research, and pharmaceutical development. While traditional enzymatic assays are common, they can suffer from interferences. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity for cholesterol analysis[2][3]. This protocol details a robust and reproducible method for the quantification of total cholesterol in serum or plasma using Cholesterol-d7 as an internal standard, employing saponification to hydrolyze cholesteryl esters, followed by liquid-liquid extraction and analysis by LC-APCI-MS/MS.

Principle

This method quantifies total cholesterol by first hydrolyzing cholesterol esters to free cholesterol through alkaline saponification. A deuterated internal standard, Cholesterol-d7, is added at the beginning of the sample preparation process to account for analyte loss during extraction and to correct for matrix effects[3]. After saponification, the free cholesterol and the internal standard are extracted from the aqueous matrix into an organic solvent. The extract is then evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

Chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source, which is highly effective for nonpolar molecules like cholesterol[2][4][5]. Quantification is carried out in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity[6][7].

Experimental Protocols

Materials and Reagents

| Material | Supplier | Part Number (Example) |

| Cholesterol | Sigma-Aldrich | C8667 |

| Cholesterol-d7 | Avanti Polar Lipids | 700030P |

| Methanol (LC-MS Grade) | J.T. Baker | 9093-33 |

| Ethanol (200 Proof) | Decon Labs | 2716 |

| n-Hexane (HPLC Grade) | Fisher Scientific | H302-4 |

| Isopropanol (LC-MS Grade) | J.T. Baker | 9084-03 |

| Potassium Hydroxide (KOH) | Sigma-Aldrich | P5958 |

| Water (LC-MS Grade) | Fisher Scientific | W6-4 |

| Human Serum (Blank) | BioreclamationIVT | HMN-SERUM |

Standard and QC Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Cholesterol and Cholesterol-d7 in ethanol to prepare individual 1 mg/mL stock solutions.

-

-

Internal Standard (IS) Working Solution (10 µg/mL):

-

Dilute the Cholesterol-d7 primary stock with ethanol to create a 10 µg/mL IS working solution.

-

-

Calibration Standards:

-

Prepare a series of cholesterol working solutions by serially diluting the cholesterol primary stock in ethanol.

-

Create calibration standards by spiking 50 µL of blank human serum with the appropriate cholesterol working solution to achieve final concentrations ranging from 10 µg/mL to 2500 µg/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in blank human serum at low, medium, and high concentrations (e.g., 30, 300, and 2000 µg/mL) from a separate weighing of the cholesterol standard.

-

Sample Preparation (Saponification and LLE)

The following workflow details the sample preparation process from initial spiking to final reconstitution.

Caption: Experimental workflow for cholesterol analysis.

-

Pipette 50 µL of sample (calibrator, QC, or unknown) into a 16x100 mm glass tube.

-

Add 50 µL of the 10 µg/mL Cholesterol-d7 IS working solution to all tubes except for double blanks (blank serum with no IS).

-

Add 1 mL of 1 M KOH in 90% ethanol. Vortex thoroughly.

-

Incubate the tubes in a heating block at 55°C for 60 minutes to ensure complete hydrolysis of cholesteryl esters.

-

Remove tubes and allow them to cool to room temperature.

-

Add 1 mL of LC-MS grade water followed by 5 mL of n-hexane.

-

Cap the tubes and vortex vigorously for 5 minutes for liquid-liquid extraction.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a new glass tube.

-

Evaporate the hexane to complete dryness under a gentle stream of nitrogen at 37°C[6][8].

-

Reconstitute the dried extract in 200 µL of isopropanol. Vortex to ensure the residue is fully dissolved.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |

| Column Temp | 45°C |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Vol. | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 7.0 | |

| 7.1 | |

| 9.0 |

Mass Spectrometry Parameters

| Parameter | Condition |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) |

| Polarity | Positive |

| Curtain Gas | 30 psi |

| Nebulizer Current | 3 µA |

| Temperature | 400°C |

| Ion Source Gas 1 | 50 psi |

| Collision Gas | 9 psi |

| MRM Transitions | Analyte |

| Cholesterol | |

| Cholesterol-d7 (IS) |

Data Presentation and Results

MRM Fragmentation Principle

Cholesterol does not readily ionize via electrospray. Under APCI conditions, it forms a protonated molecule [M+H]⁺ which is unstable and rapidly loses a water molecule in the source. This dehydrated ion [M+H-H₂O]⁺ is selected as the precursor ion in Q1. Collision-induced dissociation in Q2 fragments this precursor, and a stable product ion is selected in Q3 for monitoring.[7][9]

Caption: Logical diagram of cholesterol fragmentation in APCI-MS/MS.

Calibration Curve